molecular formula C22H24N2OS2 B11078623 2-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]-N-(4-methylphenyl)-1,3-thiazolidine-3-carbothioamide

2-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]-N-(4-methylphenyl)-1,3-thiazolidine-3-carbothioamide

Cat. No.: B11078623
M. Wt: 396.6 g/mol
InChI Key: LEHMVARVLVQURD-UHFFFAOYSA-N
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Description

This compound is a fascinating hybrid, combining aromatic and heterocyclic moieties. Its systematic name can be quite a mouthful, so let’s break it down:

    Structure: The compound consists of a thiazolidine ring (a five-membered heterocycle containing sulfur and nitrogen) fused to a phenyl ring.

    Functional Groups:

Preparation Methods

Synthetic Routes::

    Alkylation of Thiazolidine Ring:

    Thiazolidine Ring Formation:

Industrial Production::
  • Industrial-scale synthesis typically involves multistep processes, ensuring high yield and purity.

Chemical Reactions Analysis

    Common Reagents and Conditions:

Scientific Research Applications

Mechanism of Action

    Targets: The compound likely interacts with specific protein receptors or enzymes.

    Pathways: Further research needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C22H24N2OS2

Molecular Weight

396.6 g/mol

IUPAC Name

2-[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]-N-(4-methylphenyl)-1,3-thiazolidine-3-carbothioamide

InChI

InChI=1S/C22H24N2OS2/c1-16-4-10-19(11-5-16)23-21(26)24-14-15-27-20(24)18-8-6-17(7-9-18)12-13-22(2,3)25/h4-11,20,25H,14-15H2,1-3H3,(H,23,26)

InChI Key

LEHMVARVLVQURD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)N2CCSC2C3=CC=C(C=C3)C#CC(C)(C)O

Origin of Product

United States

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